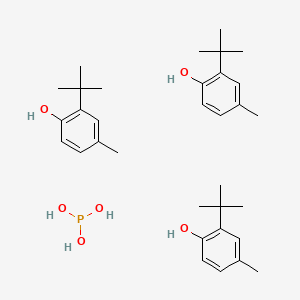
2-Tert-butyl-4-methylphenol;phosphorous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H3PO3. When combined, these compounds form a unique chemical entity with diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, 2-tert-butyl-4-methylphenol is produced in large quantities using continuous flow reactors to maintain consistent reaction conditions and high yields. Phosphorous acid is manufactured through the controlled hydrolysis of phosphorus trichloride in specialized reactors designed to handle the exothermic nature of the reaction .
化学反应分析
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions typically yield phenolic derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Phosphorous acid participates in:
Oxidation: It can be oxidized to phosphoric acid (H3PO4).
Reduction: It acts as a reducing agent in various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2-Tert-butyl-4-methylphenol and phosphorous acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds and polymers.
Biology: Employed in studies of antioxidant properties and their effects on biological systems.
Industry: Utilized as stabilizers in plastics, rubber, and other materials to prevent oxidative degradation.
作用机制
2-Tert-butyl-4-methylphenol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic compound .
Phosphorous acid acts as a reducing agent, participating in redox reactions that modulate various biochemical pathways. It can donate electrons to oxidizing agents, thereby reducing them and altering their reactivity .
相似化合物的比较
Similar Compounds
p-Cresol (4-methylphenol): Similar structure but lacks the tert-butyl group, resulting in different chemical properties.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups, providing enhanced antioxidant properties compared to 2-tert-butyl-4-methylphenol.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. Its antioxidant activity is particularly notable, making it valuable in various applications where oxidative stability is crucial .
属性
CAS 编号 |
21177-86-6 |
|---|---|
分子式 |
C33H51O6P |
分子量 |
574.7 g/mol |
IUPAC 名称 |
2-tert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O.H3O3P/c3*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
InChI 键 |
RGCQLMRZUKSOSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OP(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















